(3s)-3-Fmoc-amino-1-diazo-2-butanone

Description

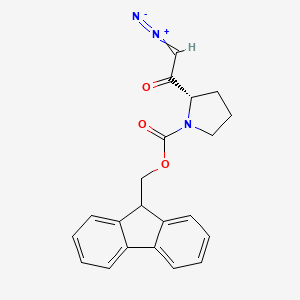

(3S)-3-Fmoc-amino-1-diazo-2-butanone is a specialized organic compound featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a diazo functional group, and a ketone moiety. Its structure includes:

- Fmoc group: A widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions.

- Diazo group (-N₂): A highly reactive functional group known for applications in cyclopropanation, carbene insertion, and cross-coupling reactions.

- Stereochemistry: The (3S) configuration at the chiral center influences its reactivity and compatibility in stereoselective syntheses.

This compound is primarily utilized in organic and peptide chemistry as a building block for synthesizing complex molecules, particularly where diazo-mediated transformations are required. Its diazo group enables unique reactivity compared to conventional Fmoc-protected amino acids, making it valuable for creating structurally diverse intermediates .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl (2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c22-23-12-20(25)19-10-5-11-24(19)21(26)27-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,12,18-19H,5,10-11,13H2/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVACDCSYKSLKI-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3s)-3-Fmoc-amino-1-diazo-2-butanone typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Fmoc Protection: The amino group is protected using Fmoc chloride in the presence of a base such as triethylamine.

Diazo Formation: The diazo group is introduced by treating the intermediate with a diazo transfer reagent like tosyl azide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3s)-3-Fmoc-amino-1-diazo-2-butanone undergoes various types of chemical reactions, including:

Oxidation: The diazo group can be oxidized to form different products.

Reduction: Reduction of the diazo group can lead to the formation of amines.

Substitution: The diazo group can participate in substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction typically produces primary amines.

Scientific Research Applications

(3s)-3-Fmoc-amino-1-diazo-2-butanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Potential use in drug discovery and development due to its reactivity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3s)-3-Fmoc-amino-1-diazo-2-butanone involves the reactivity of the diazo group. The diazo group can act as a source of nitrogen, participating in various chemical transformations. The Fmoc group serves as a protecting group, allowing selective reactions at the diazo site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fmoc-Protected Diamino Butyric Acid Derivatives

Fmoc-SS-Dab(3-Aloc)-OH (CAS: 1272754-91-2)

- Structure: (2S,3S)-stereoisomer with Fmoc and allyloxycarbonyl (Alloc) protecting groups on a diamino butyric acid backbone.

- Molecular Formula : C₂₃H₂₄N₂O₆; Molecular Weight : 424.45 g/mol.

- Applications : Used in solid-phase peptide synthesis (SPPS) for orthogonal protection strategies. The Alloc group is selectively removable under palladium catalysis, enabling sequential deprotection .

- Key Differences : Lacks the diazo group, limiting its utility in carbene-based reactions. Instead, its carboxylic acid group facilitates peptide bond formation.

Fmoc-SR-Dab(3-Aloc)-OH (CAS: 2381842-52-8)

- Structure : (2S,3R)-stereoisomer with identical functional groups but differing stereochemistry.

- Molecular Formula : C₂₃H₂₄N₂O₆; Molecular Weight : 424.45 g/mol.

- Applications : Similar to its (2S,3S) counterpart but may exhibit altered peptide chain folding due to stereochemical variance .

- Key Differences : Stereochemistry impacts biological activity and synthetic pathways, but reactivity with protecting groups remains comparable.

Comparison Table

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|---|

| (3S)-3-Fmoc-amino-1-diazo-2-butanone | Not Available | C₁₉H₁₇N₃O₃* | ~335.36 | Fmoc, diazo, ketone | Carbene chemistry, peptide modification |

| Fmoc-SS-Dab(3-Aloc)-OH | 1272754-91-2 | C₂₃H₂₄N₂O₆ | 424.45 | Fmoc, Alloc, carboxylic acid | Orthogonal SPPS strategies |

| Fmoc-SR-Dab(3-Aloc)-OH | 2381842-52-8 | C₂₃H₂₄N₂O₆ | 424.45 | Fmoc, Alloc, carboxylic acid | Stereoselective peptide synthesis |

*Estimated based on structural analysis.

Diazo and Nitroso Functionalized Ketones

3-[(3-Methylbutyl)nitrosoamino]-2-butanone (CAS: 71016-15-4)

- Structure: Features a nitrosoamino (-N-NO) group attached to a butanone backbone.

- Molecular Formula : C₉H₁₆N₂O₂; Molecular Weight : 184.24 g/mol.

- Applications: Primarily studied in toxicology and carcinogenicity research due to nitroso group reactivity .

- Key Differences : The nitroso group undergoes nitrosation reactions, contrasting with the diazo group’s carbene generation. This compound is less stable and more toxic than diazo analogs.

Aza-Amino Acid Derivatives

Fmoc-azaThr(Alloc)-OH

- Structure : Aza-threonine analog with an aza (N-for-CH₂ substitution) backbone and Alloc/Fmoc protection.

- Applications: Mimics natural amino acids for peptide backbone modification, enhancing metabolic stability .

- Key Differences : The aza substitution alters hydrogen bonding and conformational flexibility, whereas diazo groups enable crosslinking.

Biological Activity

(3s)-3-Fmoc-amino-1-diazo-2-butanone is a compound of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and reactivity. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Structural Characteristics

The compound features:

- Fmoc Group : A protective group commonly used in peptide synthesis that stabilizes the amino group.

- Diazo Group : Known for its versatility in chemical reactions, particularly in generating reactive intermediates like carbenes.

Synthesis

The synthesis of this compound typically follows these steps:

- Fmoc Protection : The amino group is protected using Fmoc chloride in the presence of a base such as triethylamine.

- Diazo Formation : The diazo group is introduced by treating the intermediate with a diazo transfer reagent like tosyl azide.

Table 1: Synthetic Routes and Conditions

| Step | Reagents/Conditions |

|---|---|

| Fmoc Protection | Fmoc-Cl, Triethylamine |

| Diazo Formation | Tosyl azide, Base |

The biological activity of this compound is primarily attributed to its diazo group. This group can undergo various transformations:

- Carbene Formation : The diazo group can decompose to form a carbene, which can insert into C-H bonds or react with nucleophiles.

- Substitution Reactions : The diazo group can participate in substitution reactions, leading to the formation of new carbon-nitrogen bonds.

Biological Applications

- Chemical Biology : It is utilized for modifying biomolecules to study biological processes.

- Drug Discovery : Its reactivity makes it a potential candidate for developing new pharmaceuticals.

- Peptide Synthesis : Serves as a building block for synthesizing complex peptides.

Case Studies and Research Findings

Research has demonstrated the effectiveness of this compound in various applications:

- In a study on asymmetric catalysis, synthetic peptides incorporating this compound showed enhanced catalytic activity for several transformations, indicating its utility in facilitating chemical reactions in biological contexts .

- Another investigation highlighted its role in synthesizing N-Fmoc-protected α-amino diazoketones from α-amino acids without racemization, showcasing its compatibility with various protecting groups .

Comparison with Similar Compounds

This compound is often compared with structurally similar compounds:

| Compound | Key Differences |

|---|---|

| (3s)-3-Fmoc-amino-1-diazo-2-propanone | Shorter carbon chain |

| (3s)-3-Fmoc-amino-1-diazo-2-pentanone | Longer carbon chain |

The unique combination of the Fmoc-protected amino group and the diazo group provides a balance of stability and reactivity that is advantageous for synthetic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.